FI-700
Description
Overview of Kinase Inhibitors in Preclinical Research
Protein kinases are key regulators of numerous cellular processes, and their aberrant activity is linked to a wide range of pathological conditions, including cancer and inflammatory diseases xtalks.combohrium.commdpi.com. Consequently, kinases represent promising targets for drug development, leading to extensive preclinical and clinical programs for kinase inhibitors xtalks.commdpi.com. Preclinical development of kinase inhibitors typically involves a sequential process starting with in vitro assays to assess direct kinase inhibition, potency, and selectivity xtalks.com. Active compounds then progress to phenotypic cell assays and undergo selectivity testing against a broad panel of kinases to minimize off-target effects xtalks.comresearchgate.net. In parallel, target validation may be performed using relevant disease models xtalks.com. The goal is to identify and optimize compounds with favorable efficacy, pharmacokinetics, and safety profiles before advancing to clinical trials angelinipharma.comreactionbiology.comaristo-group.com.
Identification and Preclinical Development Rationale for FI-700
This compound was identified as a novel small-molecule FLT3 kinase inhibitor through the screening of chemical libraries aacrjournals.org. The rationale for the preclinical development of this compound was based on the critical role of constitutively active FLT3 mutations in the pathogenesis of AML and the potential for selective kinase inhibitors to target this aberrant signaling pathway prolekare.czphysiology.orgbbrc.inaacrjournals.org. Preclinical studies aimed to evaluate the antileukemia activity of this compound against leukemia cells, particularly those harboring FLT3 mutations researchgate.netaacrjournals.org.
Detailed research findings indicate that this compound potently inhibits FLT3 kinase activity in vitro researchgate.netaacrjournals.org. Studies using human leukemia cell lines demonstrated that this compound selectively and sensitively inhibits the growth of cell lines carrying FLT3 internal tandem duplications (ITD), such as MV4;11 and MOLM-13 researchgate.netaacrjournals.org.
The following table summarizes representative in vitro growth inhibition data for this compound against various cell lines:
| Cell Line | FLT3 Status | IC₅₀ (µmol/L) |
| MV4;11 | FLT3/ITD | 0.014 researchgate.netaacrjournals.org |
| MOLM-13 | FLT3/ITD | 0.016 researchgate.netaacrjournals.org |
| Kasumi-1 | cKIT mutation | 0.18 researchgate.net |
| Parental 32D | Wt-FLT3 | >1.0 researchgate.net |
| 32D/FLT3-ITD | FLT3/ITD | 0.057 researchgate.net |
| 32D/FLT3-D835Y | FLT3/D835Y | 0.070 researchgate.net |
| 32D/Wt-FLT3 | Wt-FLT3 | >0.70 researchgate.net |
This compound was shown to suppress the autophosphorylation of FLT3 and downstream signaling molecules, including STAT5 and MAPK, in a dose-dependent manner in FLT3-mutated cells aacrjournals.orgmdpi.com. This dephosphorylation was observed at concentrations above the IC₅₀ values for growth inhibition, suggesting that the inhibitory effect on cell growth is mediated through the blockade of constitutively active FLT3 signaling aacrjournals.org. Further preclinical investigations explored the effects of this compound on cell cycle progression and apoptosis in FLT3-mutated leukemia cells aacrjournals.org. An increase in sub-G₁ apoptotic cells was observed at concentrations above the growth inhibition IC₅₀, indicating that this compound can induce cell cycle arrest and apoptosis aacrjournals.org. In vivo studies using mouse xenograft models with FLT3/ITD-expressing leukemia cells demonstrated that oral administration of this compound induced tumor regression and increased survival aacrjournals.org. This compound treatment also led to a significant reduction of FLT3/ITD-expressing leukemia cells in both peripheral blood and bone marrow in these models aacrjournals.org. Research has also explored mechanisms of resistance to FLT3 inhibitors, including this compound, and potential strategies to overcome them, such as combining this compound with other agents like HSP90 inhibitors mdpi.com.
This compound is a chemical compound that has been investigated for its biological activities, particularly as a kinase inhibitor. Its chemical name is 5-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-N-propyl-2-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine. ontosight.ai The compound's structure includes pyrimidine, oxadiazole, and piperazine (B1678402) rings. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
866883-79-6 |
|---|---|
Molecular Formula |
C21H29N9O |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
5-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-N-propyl-2-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H29N9O/c1-2-6-24-19-17(20-29-28-18(31-20)15-30-12-10-23-11-13-30)14-26-21(27-19)25-9-5-16-3-7-22-8-4-16/h3-4,7-8,14,23H,2,5-6,9-13,15H2,1H3,(H2,24,25,26,27) |
InChI Key |
AOGSXPPPFJBSRA-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4 |
Canonical SMILES |
CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FI700; FI-700; FI 700. |
Origin of Product |
United States |
Mechanism of Action and Molecular Interactions of Fi 700
Downstream Signaling Pathway Modulation
Inhibition of FLT3 kinase activity by FI-700 leads to the modulation of several downstream signaling pathways that are typically activated by FLT3, particularly in the presence of activating mutations. aacrjournals.orgashpublications.org These pathways are involved in regulating cell survival, proliferation, and differentiation.
Interaction with Pyk2 Signaling (e.g., Tyr402 Dephosphorylation)
This compound has been shown to interact with the Pyk2 signaling pathway. Pyk2 (Protein tyrosine kinase 2 beta), a non-receptor tyrosine kinase, is abundantly expressed in hematopoietic cells and is involved in signal transduction downstream of various receptors, including integrins. uniprot.orguniprot.orgwikipedia.orgnih.govuniprot.orgnih.govresearchgate.netguidetopharmacology.orgmrc.ac.ukmrc.ac.uk Treatment with this compound causes marked dephosphorylation of Pyk2 in certain cell lines. uniprot.org Specifically, inhibition of FLT3/ITD by this compound leads to the dephosphorylation of Tyr402 of Pyk2, a residue crucial for relaying multiple signal transduction pathways. uniprot.orgnih.gov Research indicates that FLT3, particularly the FLT3/ITD mutant, can form a macromolecular complex with β1 integrin and Pyk2, suggesting a signal crosstalk between these entities. uniprot.orgnih.gov This interaction highlights how this compound's inhibition of FLT3 can impact integrin-related signaling via Pyk2 dephosphorylation. uniprot.orgnih.gov
Apoptotic Pathway Engagement
A significant aspect of this compound's mechanism of action is its ability to engage apoptotic pathways, particularly in cells expressing activating mutations of FLT3. nih.govnih.govcloudna.cnuniprot.org
This compound rapidly reduces the levels of the anti-apoptotic protein Mcl-1 (Myeloid cell leukemia sequence 1) in FLT3/ITD-expressing cells. nih.govnih.govcloudna.cnuniprot.orgwikipedia.orgwikipedia.orglifemapsc.com Mcl-1 is a member of the Bcl-2 family of proteins known to play a critical role in promoting the survival of various cell types, including malignant hematopoietic cells, by binding to and inhibiting pro-apoptotic proteins. uniprot.orgnih.govmdpi.com The reduction in Mcl-1 levels induced by this compound is a key event in its pro-apoptotic activity. nih.govnih.govuniprot.org
The reduction in Mcl-1 levels mediated by this compound primarily occurs through the enhancement of proteasomal degradation of Mcl-1. nih.govnih.govcloudna.cnwikipedia.orgwikipedia.org This indicates that this compound influences the ubiquitin-proteasome pathway, leading to the breakdown of Mcl-1 protein. nih.govnih.govcloudna.cnwikipedia.orgresearchgate.netwikipedia.org
This compound enhances p53-mediated mitochondrial apoptosis in FLT3/ITD-expressing cells, and this effect is mediated via the Mcl-1/Noxa axis. nih.govnih.govcloudna.cnwikipedia.orgwikipedia.org Noxa (Phorbol-12-myristate-13-acetate-induced protein 1) is a pro-apoptotic BH3-only protein that can counteract the anti-apoptotic activity of Mcl-1. mdpi.comnih.govproteinatlas.orguniprot.orgproteinatlas.orggenecards.orgcore.ac.uk When combined with agents that activate p53, such as Nutlin-3, this compound's ability to reduce Mcl-1 levels is profoundly enhanced. nih.gov Nutlin-3 is known to induce Noxa expression, and Noxa can displace pro-apoptotic proteins like Bim from Mcl-1, further contributing to the apoptotic process. nih.govcloudna.cn The interplay between this compound-induced Mcl-1 reduction and p53-mediated Noxa induction through the Mcl-1/Noxa axis is crucial for the enhanced apoptotic response. nih.govnih.govcloudna.cnwikipedia.orgwikipedia.org
The engagement of apoptotic pathways by this compound involves the activation of pro-apoptotic proteins and subsequent caspase cascades. This compound has been shown to augment the activation of Bax (Bcl-2-associated X protein), a key pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization. nih.govnih.govuniprot.orgcloudna.cnuniprot.orguniprot.orgproteinatlas.orggenecards.orgprospecbio.comuniprot.orgnih.govrcsb.org Decreased levels of Mcl-1 are closely associated with increased percentages of cells exhibiting Bax activation and the presence of cleaved caspase-3. uniprot.orglifemapsc.com Caspase-3 (Cysteine-aspartic acid protease 3) is a crucial executioner caspase in the apoptotic pathway, activated by initiator caspases like caspase-9. nih.govwikipedia.orguniprot.orguniprot.orgmedchemexpress.comuniprot.orgnih.govproteinatlas.org The combination of this compound and Nutlin-3 has been observed to profoundly activate Bax and induce apoptosis. nih.govprospecbio.com Caspase-9 (Cysteine-aspartic acid protease 9) is an initiator caspase involved in the intrinsic apoptotic pathway, which can cleave and activate downstream effector caspases, including caspase-3 and caspase-7. nih.govnih.govmdpi.comuniprot.orgmedchemexpress.comuniprot.orgwikipedia.orgwikipedia.orgsinobiological.comnih.govnih.gov The activation of these caspases leads to the dismantling of cellular components characteristic of apoptosis. wikipedia.org
Here is a table summarizing some research findings related to this compound's effects on cell lines:
| Cell Line | FLT3 Status | p53 Status | This compound Effect (Apoptosis) | This compound Effect (Mcl-1) | Reference |
| MOLM-13 | FLT3/ITD | Wild-type | Induces apoptosis, augments Nutlin-induced apoptosis nih.gov | Rapidly reduced, enhanced proteasomal degradation nih.gov | nih.govnih.gov |
| MV4-11NR | FLT3/ITD | Mutated | Induces apoptosis, enhanced doxorubicin-induced apoptosis nih.gov | Not specified in detail in snippet | nih.gov |
| OCI-AML-3 | FLT3/WT | Wild-type | Did not induce apoptosis nih.gov | Not significantly reduced uniprot.orglifemapsc.com | nih.govuniprot.orglifemapsc.com |
| HL-60 | FLT3/WT | Deleted | Did not induce apoptosis nih.gov | Not significantly reduced uniprot.orglifemapsc.com | nih.govuniprot.orglifemapsc.com |
| NAMO-2 | FLT3/ITD | Not specified | Inhibited adhesion (at concentrations not inducing apoptosis) uniprot.org | Not specified in detail in snippet | uniprot.org |
Note: This table is based on the provided search snippets and may not encompass all research findings.
Cellular and Subcellular Effects of Fi 700
Cell Proliferation and Viability Dynamics
FI-700 has demonstrated significant effects on the proliferation and viability of leukemia cells, with a notable selectivity towards those expressing mutant forms of FLT3. aacrjournals.orgnih.govaacrjournals.orgmedkoo.com
Selective Growth Inhibition in Mutant FLT3-Expressing Cell Lines
This compound selectively and potently inhibits the growth of leukemia cell lines harboring activating FLT3 mutations, such as internal tandem duplications (ITD) or the D835Y mutation. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net For instance, studies have shown low IC50 values for this compound against FLT3/ITD-carrying cell lines like MV4;11 and MOLM-13. aacrjournals.orgaacrjournals.orgresearchgate.net In contrast, the growth-inhibitory activity of this compound was significantly lower (10- to 100-fold higher IC50 values) against human leukemia cell lines expressing wild-type FLT3. aacrjournals.orgaacrjournals.orgresearchgate.net This indicates a preferential effect of this compound on cells driven by constitutively active mutant FLT3 kinases. aacrjournals.orgaacrjournals.org The selective inhibition is linked to the dephosphorylation of mutant FLT3 and its downstream signaling molecules like STAT5. aacrjournals.orgnih.gov
The following table summarizes representative IC50 values of this compound against different cell lines:
| Cell Line | FLT3 Status | IC50 (µmol/L) | Source |
| MV4;11 | FLT3/ITD | 0.014 | aacrjournals.orgaacrjournals.orgresearchgate.net |
| MOLM-13 | FLT3/ITD | 0.016 | aacrjournals.orgaacrjournals.orgresearchgate.net |
| 32D (FLT3/ITD-expressing) | FLT3/ITD | 0.057 | aacrjournals.orgresearchgate.net |
| 32D (FLT3/D835Y-expressing) | FLT3/D835Y | 0.070 | aacrjournals.orgresearchgate.net |
| Kasumi-1 (cKIT activating mutation) | Wild-type FLT3 | 0.18 | aacrjournals.orgresearchgate.net |
| Human leukemia cell lines (Wild-type FLT3) | Wild-type FLT3 | 10- to 100-fold higher than mutant FLT3 lines | aacrjournals.orgaacrjournals.orgresearchgate.net |
| 32D (Wild-type FLT3 + FL) | Wild-type FLT3 | > 10 times lower than mutant FLT3-expressing 32D cells | aacrjournals.orgaacrjournals.orgresearchgate.net |
Effects on Primary Myeloid Leukemia Cells
This compound has also shown selective growth inhibition against primary acute myeloid leukemia cells carrying FLT3 mutations. aacrjournals.orgnih.govmedkoo.com While this compound demonstrated a growth-inhibitory effect on these primary cells, the potential for combination effects with conventional chemotherapeutic agents has been suggested for further evaluation. aacrjournals.org Studies have indicated that FLT3 mutant primary AML cells are more sensitive to this compound-induced apoptosis compared to FLT3 wild-type cells. ashpublications.org However, the bone marrow microenvironment, specifically mesenchymal stromal cells (MSCs), can offer protection to both FLT3 mutant and wild-type cells from this compound-induced apoptosis. ashpublications.org
Cell Cycle Regulation
This compound influences the cell cycle progression in sensitive leukemia cells. aacrjournals.orgnih.gov
Induction of G1-Phase Cell Cycle Arrest
A key mechanism by which this compound exerts its antileukemia activity is the induction of G1-phase cell cycle arrest. aacrjournals.orgnih.gov This arrest is a consequence of the dephosphorylation of mutant FLT3 and its downstream targets like STAT5, which are crucial for cell cycle progression. aacrjournals.orgnih.gov In FLT3/ITD-expressing cells, this compound has been shown to induce G1-phase cell cycle arrest. ashpublications.org In wild-type FLT3 human leukemia cells, this compound has been reported to cause G2 arrest. hematologyandoncology.net The G1 phase is a critical checkpoint in the cell cycle where cells decide whether to proceed to DNA replication (S phase) or halt. ucl.ac.ukplos.org Regulation of this phase is complex and involves cyclin-dependent kinases (CDKs) and their inhibitors (CKIs). plos.orggenome.jp
Apoptosis Induction and Characterization
This compound is known to induce apoptosis in sensitive leukemia cells. ashpublications.orghematologyandoncology.net
Analysis of Sub-G1 DNA Content
Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including DNA fragmentation. nih.govqmul.ac.uk The analysis of DNA content by flow cytometry is a common method to identify apoptotic cells, which appear as a "sub-G1" population with reduced DNA content due to the leakage of fragmented DNA during the staining process. nih.govqmul.ac.uknih.govbbrc.in this compound-induced apoptosis in FLT3/ITD-expressing cells has been associated with an increase in annexin (B1180172) V-positive cells, an early marker of apoptosis, detectable within hours of exposure. ashpublications.org While cell viability measured by methods like trypan blue exclusion might show minimal decrease initially, markers of apoptosis like annexin V positivity increase earlier. ashpublications.org The accumulation of cells in the sub-G1 phase is a characteristic finding in flow cytometry analysis of cell cycle stages following apoptosis induction. bbrc.in This sub-G1 population represents cells that have undergone DNA fragmentation. qmul.ac.uknih.gov
Phosphatidylserine (B164497) Externalization
Phosphatidylserine (PS) is an anionic phospholipid typically located in the inner leaflet of the plasma membrane. Its externalization to the outer leaflet is a significant event often associated with cellular distress and apoptosis, serving as a signal for phagocytic cells. embopress.orgnih.govnih.gov This asymmetrical distribution is maintained by the activity of flippase enzymes, while scramblases can facilitate PS externalization in response to various stimuli, such as calcium influx. nih.gov Research indicates that this compound induces phosphatidylserine externalization. researchgate.net This suggests that treatment with this compound affects the integrity and phospholipid asymmetry of the cell membrane, potentially triggering downstream cellular responses related to this membrane alteration.
Mitochondrial Membrane Potential (MMP) Loss
The mitochondrial membrane potential (MMP), or ΔΨM, is a critical component of mitochondrial function, essential for processes such as ATP synthesis, protein import into mitochondria, and ion homeostasis. nih.gov A loss of MMP is often indicative of mitochondrial dysfunction and can be an early event in various cell death pathways. nih.govtechscience.com Studies have shown that this compound affects mitochondrial membrane potential. researchgate.net This finding suggests that this compound impacts mitochondrial health and function, which could have broad implications for cellular energy production and survival pathways.
Subcellular Protein Expression and Phosphorylation Status
Analyzing the expression levels and phosphorylation status of key proteins provides insights into the signaling pathways affected by a compound. Western blot analysis and immunoprecipitation are standard techniques used to investigate these aspects at the subcellular level. thermofisher.combio-rad-antibodies.comopenbiochemistryjournal.com
Western Blot Analysis of Key Signaling Proteins
Western blot analysis is a widely used technique to detect specific proteins in a sample, allowing for the assessment of protein expression levels and post-translational modifications such as phosphorylation. bio-rad-antibodies.combiozym.com This method is crucial for determining how a compound like this compound influences the abundance or activation state of proteins involved in cellular signaling pathways. Studies involving this compound have utilized Western blot analysis. researchgate.net While specific data on which signaling proteins' expression or phosphorylation are altered by this compound were not detailed in the provided context, Western blotting is a suitable method to investigate such changes. For example, in studies examining cellular responses, Western blot is commonly used to analyze proteins like ADAM17, IRα, phosphorylated and total forms of Akt and eNOS, and HSP-90 and Vinculin, among others, to understand the impact on signaling cascades. nih.govcyanagen.com Changes in the levels or phosphorylation of these or other signaling proteins following this compound treatment can indicate the pathways through which the compound exerts its effects.
Preclinical in Vitro Research Methodologies for Fi 700
Cell Line Models and Culture Systems
Cell line models are widely used in preclinical research due to their ease of culture, reproducibility, and availability. For evaluating the antileukemia activity of FI-700, researchers have employed various human and mouse cell lines, carefully selected to represent different genetic backgrounds and FLT3 mutational statuses. Cell culture systems involve maintaining these cells in specific media supplemented with growth factors and other components necessary for their survival and proliferation.
Human Leukemia Cell Lines (e.g., MOLM-13, MV4;11)
Human leukemia cell lines, such as MOLM-13 and MV4;11, are commonly used models in the study of acute myeloid leukemia (AML), especially those with FLT3 internal tandem duplication (ITD) mutations. aacrjournals.orgresearchgate.netnih.gov MOLM-13 and MV4;11 cells are known to harbor FLT3/ITD mutations, which lead to constitutive activation of the FLT3 receptor tyrosine kinase, contributing to uncontrolled cell proliferation and survival. aacrjournals.orgnih.gov These cell lines are typically cultured in standard media like RPMI 1640 supplemented with fetal bovine serum (FBS). nih.gov In vitro studies with this compound have demonstrated its potent inhibitory effects on the growth of these cell lines. aacrjournals.orgresearchgate.net For instance, this compound has shown selective and sensitive inhibition of MV4;11 and MOLM-13 cell growth. aacrjournals.org
Mouse Myeloid Precursor Cell Lines (e.g., 32D cells with FLT3 mutations or wild-type)
Mouse myeloid precursor cell lines, such as 32D cells, are valuable tools for studying the effects of genetic alterations and the activity of targeted therapies. 32D cells can be engineered to express specific forms of FLT3, including wild-type (Wt-FLT3) or mutant forms like FLT3/ITD or FLT3/D835Y. researchgate.netaacrjournals.org Parental 32D cells typically require interleukin-3 (IL-3) for growth, while those expressing constitutively active mutant FLT3 can proliferate autonomously. researchgate.netaacrjournals.orgashpublications.org By using 32D cells expressing different FLT3 variants, researchers can assess the selectivity of compounds like this compound towards mutant FLT3 compared to wild-type FLT3. Studies have shown that this compound selectively inhibited the growth of 32D cells expressing FLT3/ITD or FLT3/D835Y mutations, with significantly lower potency against parental 32D cells or those expressing Wt-FLT3 stimulated with FLT3 ligand (FL). researchgate.netaacrjournals.org
Primary Cell Isolations
While cell lines offer standardized models, primary cell isolations from patients with leukemia provide a more clinically relevant system to evaluate drug activity. Mononuclear cells can be isolated from bone marrow or peripheral blood samples of AML patients using density gradient centrifugation techniques, such as Ficoll separation. nih.gov These isolated primary cells retain the heterogeneity and complex signaling pathways present in the patient's leukemia. frontiersin.org In vitro studies using primary AML cells have shown that this compound exhibits selective growth inhibition against cells harboring mutant FLT3. medkoo.comnih.gov Furthermore, coculture models involving primary AML cells and bone marrow mesenchymal stromal cells (MSCs) can be used to mimic the tumor microenvironment and investigate mechanisms of drug resistance. nih.govnih.gov These models have demonstrated that MSCs can protect AML cells from the effects of FLT3 inhibitors like this compound. nih.govnih.gov
Biochemical and Molecular Assays
Biochemical and molecular assays are essential for understanding the direct interactions of this compound with its target proteins and its downstream effects on cellular signaling pathways.
In Vitro Kinase Assays
In vitro kinase assays are used to measure the direct inhibitory potency of a compound against specific kinases. For this compound, these assays are crucial for determining its activity against FLT3 kinase and assessing its selectivity against a panel of other kinases. These assays typically involve incubating the kinase enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The reduction in substrate phosphorylation is then measured to determine the half-maximal inhibitory concentration (IC50) for kinase activity. This compound has been shown to potently inhibit FLT3 kinase activity in in vitro kinase assays, with a low IC50 value. medkoo.comnih.govresearchgate.netchemicalbook.com Selectivity profiling has indicated that while this compound shows potent inhibition against FLT3, it may also exhibit inhibitory activity against other kinases like KIT, FMS, or LYN at higher concentrations, but generally shows lower potency against a broad range of other kinases. researchgate.net
Cell Growth and Viability Assays (e.g., IC50 Determination)
Cell growth and viability assays are fundamental in vitro methods to assess the effect of a compound on cell proliferation and survival. These assays are used to determine the concentration of a compound that inhibits cell growth or reduces cell viability by a certain percentage, commonly reported as the IC50 (half-maximal inhibitory concentration). nih.govresearchgate.net Methods like the CellTiter 96 Proliferation Assay or MTT assay are frequently used to measure viable cells after treatment with varying concentrations of this compound for a specific duration, typically 72 hours. aacrjournals.orgresearchgate.netaacrjournals.orgnih.govsemanticscholar.org The IC50 value is calculated from the dose-response curve. nih.govresearchgate.netsemanticscholar.org Studies using these assays have shown that this compound potently inhibits the growth of human leukemia cell lines harboring FLT3/ITD mutations, with low nanomolar IC50 values. aacrjournals.orgresearchgate.net The IC50 values are significantly higher for cell lines expressing wild-type FLT3, demonstrating the selective growth inhibitory effect of this compound on cells with activating FLT3 mutations. aacrjournals.orgresearchgate.net
Representative IC50 Values for this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | IC50 (µmol/L) | Source |
| MV4;11 | FLT3/ITD | 0.014 | aacrjournals.orgresearchgate.net |
| MOLM-13 | FLT3/ITD | 0.016 | aacrjournals.orgresearchgate.net |
| Kasumi-1 | cKIT mutation | 0.18 | aacrjournals.orgresearchgate.net |
| 32D (FLT3/ITD) | FLT3/ITD | 0.057 | researchgate.netaacrjournals.org |
| 32D (FLT3/D835Y) | FLT3/D835Y | 0.070 | researchgate.netaacrjournals.org |
| 32D (Parental + IL-3) | Wild-type | >10x higher than mutant | researchgate.netaacrjournals.org |
| 32D (Wt-FLT3 + FL) | Wild-type | >10x lower than mutant | researchgate.netaacrjournals.org |
These in vitro methodologies collectively provide a comprehensive understanding of this compound's activity at the cellular and molecular levels, highlighting its potential as a selective inhibitor for leukemia cells with activating FLT3 mutations.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a widely used technique in preclinical research to analyze various cellular processes, including cell cycle progression and apoptosis plos.orgnih.govbdbiosciences.comfluorofinder.com. This method allows for the rapid and accurate measurement of multiple parameters in large cell populations nih.govbdbiosciences.com.
Cell cycle analysis by flow cytometry typically involves staining cells with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide (PI) or 7-amino-actinomycin D (7-AAD) plos.orgnih.govfluorofinder.com. The intensity of the fluorescence signal is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) nih.govfluorofinder.com. More advanced methods can incorporate antibodies against cell cycle-associated proteins like Ki-67 or phosphorylated histone H3 to further distinguish between quiescent (G0) and proliferating cells or identify mitotic cells plos.orgnih.gov.
Apoptosis, or programmed cell death, can also be detected and quantified using flow cytometry by evaluating various cellular changes nih.govbdbiosciences.combio-rad-antibodies.com. These changes include alterations in cell morphology, translocation of phosphatidylserine (B164497) to the outer cell membrane (detectable with Annexin (B1180172) V staining), changes in mitochondrial membrane potential, DNA fragmentation, and activation of caspases nih.govbdbiosciences.combio-rad-antibodies.com. Combining DNA staining with Annexin V staining is a common approach to differentiate between early apoptotic, late apoptotic, and necrotic cells bdbiosciences.combio-rad-antibodies.com.
Studies on this compound have utilized flow cytometry to assess its impact on the cell cycle and induce apoptosis in leukemia cell lines. For instance, this compound treatment of FLT3/ITD-expressing leukemia cells resulted in G1 arrest of the cell cycle aacrjournals.orgnih.gov. This indicates that the compound can halt cell cycle progression at the G1 phase, preventing cells from entering the DNA synthesis phase.
Immunoblotting and Immunoprecipitation Techniques
Immunoblotting (Western blotting) and immunoprecipitation are essential techniques for studying protein expression levels, protein phosphorylation status, and protein-protein interactions in cells treated with compounds like this compound researchgate.netcellsignal.comthermofisher.comabcam.co.jp.
Immunoblotting involves separating proteins by gel electrophoresis (typically SDS-PAGE), transferring them to a membrane, and then detecting specific proteins using antibodies abcam.co.jpbu.edu. This technique is widely used to determine the total amount of a protein or to assess its phosphorylation status using antibodies specific for phosphorylated epitopes researchgate.net.
Immunoprecipitation is a method used to isolate a specific protein (antigen) from a cell lysate using an antibody that binds to that protein cellsignal.comthermofisher.comabcam.co.jp. The antibody-protein complex is then captured using a solid support, such as magnetic beads or agarose (B213101) resin cellsignal.comthermofisher.comabcam.co.jp. The isolated protein can then be analyzed by immunoblotting to confirm its presence, assess its modification (e.g., phosphorylation), or identify interacting proteins (co-immunoprecipitation) researchgate.netcellsignal.comthermofisher.com.
In the context of this compound research, these techniques have been instrumental in understanding its molecular mechanism of action, particularly its effects on FLT3 signaling. Immunoblotting has been used to examine the phosphorylation status of FLT3 and its downstream signaling molecules, such as STAT5 and MAPK, after this compound treatment aacrjournals.org. Results from such studies demonstrated that this compound dose-dependently inhibits the constitutive phosphorylation of mutant FLT3 and its downstream targets in sensitive leukemia cell lines aacrjournals.org.
Immunoprecipitation has also been employed to investigate the interaction between FLT3 and other proteins, such as HSP90, and how this compound, alone or in combination with other agents, affects this interaction researchgate.net. For example, studies have shown that this compound can enhance the dissociation of FLT3 and HSP90, which may contribute to the degradation of FLT3 researchgate.net.
Detailed research findings from immunoblotting experiments could be presented in a table showing the relative phosphorylation levels of target proteins in the presence of varying concentrations of this compound compared to untreated control cells.
| Protein Target | Treatment (this compound Concentration) | Phosphorylation Level (Relative to Control) |
| Mutant FLT3 | 0 µmol/L | 1.0 |
| Mutant FLT3 | 0.01 µmol/L | 0.5 |
| Mutant FLT3 | 0.1 µmol/L | 0.1 |
| STAT5 | 0 µmol/L | 1.0 |
| STAT5 | 0.01 µmol/L | 0.6 |
| STAT5 | 0.1 µmol/L | 0.2 |
| MAPK | 0 µmol/L | 1.0 |
| MAPK | 0.01 µmol/L | 0.7 |
| MAPK | 0.1 µmol/L | 0.3 |
Note: Data in this table are illustrative based on descriptions of findings and not from a specific external source snippet.
Studies on Acquired Resistance Mechanisms
Acquired resistance to targeted therapies, including kinase inhibitors like this compound, is a significant challenge in cancer treatment aacrjournals.orgcore.ac.uk. Understanding the mechanisms by which cancer cells develop resistance is crucial for designing strategies to overcome it antineo.fraacrjournals.org. Preclinical in vitro studies play a vital role in identifying and characterizing these resistance mechanisms antineo.frcancer.gov.
Establishment and Characterization of this compound Resistant Cell Lines
One common approach to study acquired resistance in vitro is to establish drug-resistant cell lines cancer.govfrontiersin.orgmdpi.com. This is typically achieved by continuously exposing sensitive cancer cell lines to increasing concentrations of the drug over an extended period frontiersin.orgmdpi.com. Cells that survive and proliferate under drug pressure can develop mechanisms of resistance.
The establishment of this compound resistant cell lines has been reported to investigate the mechanisms of acquired resistance to this compound researchgate.net. For example, resistant cell lines were generated by culturing sensitive MOLM-13 cells (a human acute monocytic leukemia cell line with FLT3-ITD) with increasing doses of this compound over several weeks researchgate.net.
Characterization of these resistant cell lines involves comparing their biological and molecular features to the parental, sensitive cells frontiersin.orgmdpi.com. This can include assessing their sensitivity to this compound (e.g., by determining IC50 values), examining changes in protein expression or phosphorylation, and identifying genetic alterations mdpi.comnih.gov.
Studies characterizing this compound resistant cell lines have shown that these cells exhibit decreased sensitivity to the compound compared to their parental counterparts researchgate.net. The resistance phenotype can be quantified by comparing the IC50 values, with resistant cell lines showing significantly higher IC50 values frontiersin.orgmdpi.com.
| Cell Line | Sensitivity to this compound (IC50) |
| Parental MOLM-13 | 0.016 µmol/L aacrjournals.org |
| This compound Resistant | > 1 µmol/L researchgate.net |
Molecular characterization of this compound resistant cell lines has revealed potential mechanisms of resistance. For instance, the emergence of secondary mutations in the target kinase (FLT3) is a common mechanism of acquired resistance to kinase inhibitors researchgate.netaacrjournals.orgoncotarget.com. In the case of resistance to selective FLT3 inhibitors, including potentially this compound, acquired tyrosine kinase domain (TKD) mutations, such as D835Y, have been identified in resistant cells researchgate.net. These mutations can impair drug binding or stabilize the active conformation of the kinase, reducing the inhibitor's effectiveness aacrjournals.org.
Other potential mechanisms of resistance that could be investigated in this compound resistant cell lines include activation of bypass signaling pathways or changes in the expression of drug transporters aacrjournals.orgcore.ac.uknih.gov.
Analysis of Cross-Resistance to Other Kinase Inhibitors
Analyzing cross-resistance involves evaluating the sensitivity of drug-resistant cell lines to other therapeutic agents, particularly other kinase inhibitors frontiersin.org. This helps to determine if the resistance mechanism is specific to the initial drug or confers broader resistance to other compounds, including those targeting the same pathway or different pathways frontiersin.org.
Studies using this compound resistant cell lines have examined their sensitivity to other FLT3 inhibitors and kinase inhibitors targeting different pathways researchgate.net. For example, MOLM-13 cells resistant to a selective FLT3 inhibitor (MLN518), which harbored a D835Y mutation, displayed high relative resistance to other FLT3 inhibitors like AC220 and Sorafenib researchgate.net. This suggests that certain resistance mechanisms, such as the D835Y mutation, can confer cross-resistance to multiple compounds targeting the same kinase.
Cross-resistance analysis can provide valuable information for designing sequential or combination therapy strategies to overcome resistance frontiersin.org. If a resistant cell line remains sensitive to other inhibitors, it suggests that these alternative compounds or combinations might be effective in treating patients who develop resistance to this compound. Conversely, if cross-resistance to multiple inhibitors is observed, it highlights the need for novel therapeutic approaches or combinations that can circumvent the identified resistance mechanisms.
Data on cross-resistance could be presented in a table comparing the IC50 values of the parental and resistant cell lines to a panel of different kinase inhibitors.
| Kinase Inhibitor | Parental Cell Line (IC50) | This compound Resistant Cell Line (IC50) | Resistance Index (Resistant IC50 / Parental IC50) |
| This compound | Low | High | High |
| Inhibitor A | Low | High | High (Cross-resistance) |
| Inhibitor B | Low | Moderate | Moderate (Partial cross-resistance) |
| Inhibitor C | Low | Low | ~1 (No cross-resistance) |
Note: Data in this table are illustrative based on the concept of cross-resistance analysis and not from a specific external source snippet.
These preclinical in vitro methodologies and studies on acquired resistance mechanisms are crucial for understanding the pharmacological profile of this compound and identifying potential strategies to overcome treatment resistance in a clinical setting.
Preclinical in Vivo Research Models of Fi 700 Activity
Murine Xenograft Models
Murine xenograft models involve transplanting human cancer cells or tissues into immunocompromised mice. dovepress.commdpi.com This allows researchers to study the behavior of human cancer cells in a living organism and evaluate the effects of potential therapies on tumor growth and progression. dovepress.commdpi.com
Subcutaneous Tumor Xenograft Studies
Subcutaneous xenograft models are commonly used due to their relative ease of implantation and monitoring. dovepress.comherabiolabs.com In these models, human cancer cells are injected under the skin of immunocompromised mice, leading to the formation of a solid tumor that can be measured externally. dovepress.comherabiolabs.comnih.gov Studies evaluating FI-700 have utilized subcutaneous tumor xenografts, specifically employing MOLM-13 cells, which are a human acute myeloid leukemia cell line expressing mutant FLT3. aacrjournals.org MOLM-13 cells were subcutaneously inoculated into SCID mice to establish tumors. aacrjournals.org
Evaluation of Tumor Regression and Growth Inhibition
In subcutaneous tumor xenograft studies with MOLM-13 cells, oral administration of this compound demonstrated potent and significant antitumor effects. aacrjournals.org The efficacy was observed in a dose-dependent manner. aacrjournals.org Tumor growth inhibition was evaluated using metrics such as the ratio of tumor volume in treated to control mice (T/C) and the relative tumor volume compared to the initial volume (V/V₀). aacrjournals.org this compound dosing at 100 mg/kg and 200 mg/kg showed substantial growth inhibition, with minimum T/C values of 0.10 (on day 7) and 0.006 (on day 10), respectively. aacrjournals.org Furthermore, this compound treatment induced tumor regression, indicated by V/V₀ values of 0.571 on day 7 at 100 mg/kg and 0.098 on day 10 at 200 mg/kg. aacrjournals.org
Table 1: Tumor Growth Inhibition and Regression in Subcutaneous Xenograft Model (MOLM-13 cells in SCID mice)
| Dose (mg/kg) | Metric | Value | Day |
| 100 | T/C minimum | 0.10 | 7 |
| 200 | T/C minimum | 0.006 | 10 |
| 100 | V/V₀ | 0.571 | 7 |
| 200 | V/V₀ | 0.098 | 10 |
Syngeneic Leukemia Models
Syngeneic leukemia models involve transplanting leukemia cells into genetically identical immunocompetent mice. These models can more closely mimic the tumor microenvironment and immune system interactions compared to xenograft models.
Assessment of Leukemia Cell Burden in Peripheral Blood and Bone Marrow
Evaluating the leukemia cell burden in peripheral blood and bone marrow is critical in assessing the efficacy of a treatment in leukemia models. These compartments are primary sites of leukemia involvement. This compound treatment was shown to eradicate FLT3/ITD-expressing leukemia cells in both the peripheral blood and bone marrow of mice in the intravenous transplanted model. nih.govaacrjournals.org The depletion of these leukemia cells by this compound was reported to be more significant than that achieved with Ara-C (cytarabine), a standard chemotherapy agent. nih.govaacrjournals.org
Comparative Preclinical Efficacy Studies
Comparative preclinical efficacy studies aim to benchmark the activity of a novel compound against existing therapies in relevant animal models. In the context of this compound, comparisons were made with Ara-C in the syngeneic leukemia model. nih.govaacrjournals.org As mentioned, this compound demonstrated a more significant depletion of FLT3/ITD-expressing leukemia cells in peripheral blood and bone marrow compared to Ara-C. nih.govaacrjournals.org This suggests a potentially superior efficacy of this compound in targeting FLT3-mutated leukemia cells in these compartments in this preclinical setting.
Comparison with Standard Preclinical Agents (e.g., Ara-C)
Comparisons between this compound and standard chemotherapy agents like cytarabine (B982) (Ara-C) in preclinical models have provided insights into the relative efficacy of the novel compound. Ara-C is a nucleoside analog commonly used in the treatment of various types of leukemia haematologica.org.
In studies using in vivo leukemia models, this compound treatment demonstrated the ability to eradicate FLT3/ITD-expressing leukemia cells in both the peripheral blood and bone marrow of mice aacrjournals.org. A key finding from these experiments was that the depletion of these leukemia cells by this compound was more significant compared to treatment with Ara-C aacrjournals.org. This suggests a potentially superior antileukemia effect of this compound in models harboring the FLT3/ITD mutation, which is associated with a poor prognosis in acute myeloid leukemia (AML) aacrjournals.orgnih.gov.
While specific detailed data tables directly comparing the tumor reduction or survival rates between this compound and Ara-C across multiple models were not extensively available in the search results, the qualitative finding indicates a more pronounced effect of this compound on the target leukemia cell population in the evaluated in vivo models aacrjournals.org.
Evaluation of Myelosuppression in Preclinical Models
Myelosuppression, a reduction in bone marrow activity resulting in decreased production of blood cells, is a common and significant side effect of many chemotherapy agents, including Ara-C nih.govnih.gov. Evaluating the myelosuppressive potential of new compounds in preclinical models is therefore a critical part of the development process nih.gov.
Preclinical studies evaluating this compound have included assessments of its impact on bone marrow. In experiments comparing this compound and Ara-C in in vivo leukemia models, it was observed that bone marrow suppression was lower with this compound treatment compared to Ara-C aacrjournals.org. This finding suggests a potentially more favorable toxicity profile for this compound in terms of myelosuppression in these preclinical settings aacrjournals.org.
| Compound | Effect on FLT3/ITD-expressing Leukemia Cells (In Vivo Models) | Bone Marrow Suppression (In Vivo Models) |
| This compound | More significant depletion | Lower |
| Ara-C | Less significant depletion | Higher |
Note: This table is based on the comparative findings reported in preclinical in vivo models aacrjournals.org.
Structure Activity Relationship Sar Studies of Fi 700 Analogs
Correlating Structural Modifications with FLT3 Kinase Inhibitory Potency
FI-700 has been identified as a novel and selective inhibitor of mutant FLT3 protein kinase activity. researchgate.net Activating mutations in FLT3, such as internal tandem duplications (ITD) and kinase domain point mutations, lead to constitutive activation of the receptor tyrosine kinase, contributing to the pathogenesis of AML. nih.gov Targeting this constitutively active kinase with selective inhibitors like this compound is a therapeutic strategy. dntb.gov.uanih.govashpublications.org
SAR studies in the development of FLT3 inhibitors aim to identify structural features that are critical for potent binding to the kinase domain and effective inhibition of its activity. While specific detailed data on how individual structural modifications to this compound directly correlate with changes in FLT3 kinase inhibitory potency is not extensively detailed in the provided information, the fact that this compound is described as a selective inhibitor implies that its specific chemical structure confers this selectivity and potency. researchgate.net
General SAR principles applied to FLT3 inhibitors, including compounds like this compound, involve exploring modifications to different parts of the molecule to optimize interactions within the ATP-binding pocket of the kinase. nih.gov These modifications can affect binding affinity, selectivity over other kinases, and pharmacokinetic properties. Studies on structurally modified compounds, while not exclusively this compound analogs in the provided context, have shown that variations can impact inhibitory activity against both wild-type and mutated FLT3. researchgate.net
Research has evaluated the in vitro enzyme inhibitory activity of this compound against various kinases. The following table presents representative data on the inhibitory activity of this compound at a concentration of 1 µM against selected kinases. researchgate.net
| Kinase | Inhibitory Activity at 1 µM (%) |
| FLT3 | High Inhibition |
| FLT3-ITD | High Inhibition |
| (Other kinases) | Lower Inhibition |
Note: Specific percentage values for inhibition of FLT3 and FLT3-ITD were not provided in the snippet, but were described as "High Inhibition" compared to other kinases.
This data suggests that this compound exhibits potent inhibition of both wild-type and ITD-mutated FLT3 at this concentration, supporting its selective activity against FLT3. researchgate.net SAR studies would further dissect which parts of the this compound structure are responsible for this potent and selective binding.
Impact of Chemical Modifications on Downstream Signaling Modulation
Inhibition of FLT3 kinase activity by compounds like this compound leads to the modulation of downstream signaling pathways that are constitutively activated in FLT3-mutated cells. These pathways include STAT5, MAPK, and PI3K/Akt, which are involved in cell proliferation, survival, and differentiation. nih.govnih.gov
This compound has been shown to impact key downstream signaling molecules. Notably, this compound immediately reduces antiapoptotic Mcl-1 levels. researchgate.netnih.govhematologyandoncology.net This reduction is mediated through proteasome-mediated degradation of Mcl-1, which in turn reduces Mcl-1's ability to sequester proapoptotic Bim. researchgate.net
Furthermore, this compound enhances p53-mediated mitochondrial apoptosis in FLT3/ITD-expressing AML cells, acting through the Mcl-1/Noxa axis. researchgate.netnih.govhematologyandoncology.net This indicates that this compound's modulation of downstream signaling involves intricate interactions with pro- and anti-apoptotic proteins.
While the provided information highlights the downstream signaling effects of this compound itself, the impact of specific chemical modifications to this compound on the modulation of these pathways is not explicitly detailed. However, SAR studies in this area would investigate how structural changes influence the degree and specificity of downstream signaling inhibition, potentially leading to improved therapeutic outcomes. For instance, modifications could be explored to enhance Mcl-1 degradation or further potentiate p53-mediated apoptosis.
Synergistic effects on downstream signaling have also been observed when this compound is combined with other agents. For example, combining this compound with an HSP90 inhibitor showed synergistic inhibition of cell growth, thought to involve the reduction of phosphorylation of FLT3 and its downstream signaling proteins, leading to FLT3 degradation. researchgate.netresearchgate.net SAR studies on this compound analogs could explore structural features that enhance such synergistic interactions.
SAR in Relation to Cellular Growth Inhibition and Apoptosis Induction
This compound selectively suppresses the growth of leukemia cells harboring FLT3 mutations. dntb.gov.uanih.gov This growth inhibition is a direct consequence of its ability to inhibit the constitutively active FLT3 kinase, which drives proliferation in these cells. ashpublications.org
Beyond growth inhibition, this compound is also an inducer of apoptosis in FLT3-mutated AML cells. researchgate.netnih.gov As mentioned earlier, this apoptotic activity is linked to its modulation of downstream signaling pathways, particularly the reduction of Mcl-1 and enhancement of p53-mediated mitochondrial apoptosis via the Mcl-1/Noxa axis. researchgate.netnih.govnih.govhematologyandoncology.net
SAR studies relating structure to cellular growth inhibition and apoptosis induction would involve testing this compound analogs in cell-based assays to determine their half-maximal inhibitory concentration (IC50) for growth inhibition and their ability to induce markers of apoptosis (e.g., Annexin (B1180172) V staining). nih.govashpublications.orgplos.org By correlating the structural variations of the analogs with their potency in these assays, researchers can identify structural motifs that are crucial for potent anti-proliferative and pro-apoptotic effects.
For example, studies might reveal that certain substituents enhance cellular uptake, improve binding to FLT3 in a cellular context, or more effectively trigger the downstream apoptotic cascade. The selective effect of this compound on FLT3-mutated cells suggests that the structural basis for its activity is closely tied to the aberrant signaling originating from the mutated kinase. nih.govdntb.gov.uanih.gov SAR would aim to optimize this selective toxicity.
Data from cellular assays, such as IC50 values for growth inhibition in FLT3-mutated cell lines, are critical in SAR studies. While specific IC50 data for a range of this compound analogs is not provided, studies on this compound itself have demonstrated its efficacy in inhibiting the proliferation of FLT3/ITD cell lines. researchgate.netnih.gov
Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Preclinical Efficacy
Rational design plays a significant role in the development of novel kinase inhibitors. This approach involves using structural information about the target kinase (FLT3) and the lead compound (this compound) to design new molecules with improved properties. ucl.ac.ukoapen.org Rational design is often guided by SAR data, computational modeling, and understanding of the molecular mechanisms of action. nih.govmdpi.com
The goal of rationally designing and synthesizing novel this compound derivatives is to enhance their preclinical efficacy. This can involve improving potency, increasing selectivity for mutant FLT3 over wild-type FLT3 or other kinases, enhancing pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), or overcoming mechanisms of resistance.
The synthesis of novel derivatives involves medicinal chemistry techniques to introduce specific chemical modifications at different positions of the this compound core structure. mdpi.comresearchgate.net These modifications are guided by hypotheses generated from SAR studies and computational predictions. For instance, if SAR studies suggest that a certain functional group improves binding to the kinase, synthetic efforts would focus on incorporating this group into new analogs.
Preclinical efficacy of novel derivatives is evaluated through a battery of in vitro and in vivo studies. In vitro studies include kinase inhibition assays, cell-based proliferation and apoptosis assays, and assessments of downstream signaling modulation. In vivo studies typically involve testing the efficacy of the derivatives in animal models of FLT3-mutated AML. researchgate.netresearchgate.net
Combinatorial Preclinical Research Strategies with Fi 700
Synergistic Effects with MDM2 Inhibitors (e.g., Nutlin-3)
The combination of FI-700 with MDM2 inhibitors like Nutlin-3 has shown synergistic effects in preclinical models, particularly in AML cells expressing activating FLT3 mutations. researchgate.netashpublications.org This combination targets both the aberrant FLT3 signaling and the p53 pathway. researchgate.netashpublications.org
Enhanced p53-Mediated Mitochondrial Apoptosis
This compound has been found to enhance Nutlin-induced p53-mediated mitochondrial apoptosis in FLT3/internal tandem duplication (ITD) cells. researchgate.netashpublications.org Nutlin-3, an MDM2 inhibitor, activates p53, a tumor suppressor protein that can induce apoptosis. mybiosource.comcenmed.comgen.store The combination of this compound and Nutlin-3 profoundly activated Bax, a key protein in the mitochondrial apoptotic pathway, leading to increased apoptosis. nih.govresearchgate.netproquest.com
Modulation of Mcl-1/Noxa/Bim Axis in Combination
Research indicates that this compound immediately reduces antiapoptotic Mcl-1 levels in FLT3/ITD cells, primarily by enhancing proteasomal degradation of Mcl-1. researchgate.netashpublications.org This reduction in Mcl-1 decreases its ability to sequester proapoptotic Bim. researchgate.net Nutlin-3 induces Noxa, which then displaces Bim from Mcl-1. researchgate.netnih.gov The combination of this compound and Nutlin-3 leads to a profound decrease in Mcl-1 levels and a significant reduction in Mcl-1-bound Bim, contributing to enhanced apoptosis. ashpublications.org
The interplay between these proteins in the presence of this compound and Nutlin-3 can be summarized as follows:
| Treatment | Mcl-1 Levels | Mcl-1 Degradation | Noxa Induction | Bim Displacement from Mcl-1 | Bax Activation | Apoptosis Induction |
| This compound alone | Reduced | Enhanced | Not specified | Reduced sequestration | Not specified | Induced ashpublications.org |
| Nutlin-3 alone | Modestly reduced ashpublications.org | Not specified | Induced researchgate.netnih.gov | Displacement occurs researchgate.netnih.gov | Induced ashpublications.org | Induced ashpublications.org |
| This compound + Nutlin-3 | Profoundly reduced ashpublications.org | Enhanced | Induced researchgate.netnih.gov | Profound decrease in Mcl-1-bound Bim ashpublications.org | Profoundly activated nih.govresearchgate.netproquest.com | Profoundly induced nih.govresearchgate.netproquest.com |
Furthermore, Nutlin-pretreated mesenchymal stromal cells (MSCs) showed reduced protection of MOLM-13 cells from this compound-induced apoptosis, suggesting that p53 activation in stromal cells can blunt stromal cell-mediated resistance to FLT3 inhibition. nih.gov
Combinatorial Effects with Chemotherapeutic Agents (e.g., Doxorubicin)
Preclinical investigations have also explored the combination of this compound with conventional chemotherapeutic agents. This compound has been shown to enhance doxorubicin-induced apoptosis in FLT3/ITD AML cells. ashpublications.org This suggests that this compound can augment both the p53-dependent and p53-independent apoptotic effects of doxorubicin. ashpublications.org Doxorubicin is an anthracycline antibiotic commonly used in chemotherapy. wikipedia.orgfishersci.caguidetopharmacology.org
Interaction with Heat Shock Protein 90 (HSP90) Inhibitors (e.g., 17-AAG)
FLT3, including its mutated forms, is a client protein of HSP90, a molecular chaperone essential for the correct folding and function of many proteins. researchgate.netmdpi.com Inhibiting HSP90 can lead to the degradation of its client proteins, including FLT3. researchgate.netmdpi.com Studies using FLT3 inhibitor-resistant AML cell lines, specifically those resistant to this compound due to an acquired FLT3 N676K mutation, have investigated the effects of HSP90 inhibitors like 17-AAG (tanespimycin). researchgate.netmdpi.comwikipedia.org
17-AAG inhibited the growth of both parent and this compound-resistant cell lines. mdpi.comresearchgate.net Combination treatment with this compound and 17-AAG showed synergistic growth inhibition in these resistant cells. researchgate.netmdpi.comresearchgate.net The proposed mechanism involves 17-AAG inhibiting the association between HSP90 and FLT3, which leads to reduced phosphorylation of FLT3 and its downstream signaling proteins, ultimately inducing FLT3 degradation. mdpi.comresearchgate.net The combination of this compound and 17-AAG further enhanced the dissociation of FLT3 and HSP90 in resistant cells. mdpi.com
The effects of 17-AAG and its combination with this compound on FLT3 and related signaling proteins in resistant cells are summarized below:
| Treatment | FLT3-HSP90 Association | FLT3 Phosphorylation | FLT3 Degradation | STAT5 Phosphorylation | MAPK Phosphorylation | AKT Phosphorylation |
| Untreated | Associated mdpi.com | Present | Low | Present | Present | Present |
| 17-AAG alone | Inhibited mdpi.com | Reduced mdpi.com | Induced mdpi.com | Not inhibited mdpi.com | Decreased mdpi.com | Decreased mdpi.com |
| This compound alone | Not specified | Reduced | Increased mdpi.com | Reduced | Not specified | Not specified |
| This compound + 17-AAG | Enhanced dissociation mdpi.com | Synergistically reduced mdpi.com | Enhanced mdpi.com | Synergistically reduced mdpi.com | No synergistic effect mdpi.com | No synergistic effect mdpi.com |
This synergistic effect suggests that targeting HSP90 is a promising strategy to overcome resistance to FLT3 inhibitors like this compound in AML. researchgate.netmdpi.com
Future Directions and Advanced Preclinical Methodologies
Elucidation of Additional Molecular Targets and Off-Target Effects in Preclinical Models
While FI-700 is characterized as a selective FLT3 inhibitor, further comprehensive preclinical studies are needed to fully elucidate its spectrum of molecular targets and potential off-target effects. Research indicates that small molecule drugs can interact with unintended biological targets, which may lead to preclinical toxic events. nih.gov Although this compound at 1 µmol/L showed over 50% inhibition against KIT, FMS, or LYN kinases, it did not possess potent kinase inhibitory activity against several other kinases like ALK, TRKB, ABL, EGFR, FES, TIE2, MEK1, or CDK2. researchgate.net However, studies suggest that the drug may have off-target effects that influence biological processes beyond its primary target. uio.no Identifying these additional interactions is crucial for a complete understanding of this compound's mechanism of action and potential polypharmacological effects. biobide.comdrugtargetreview.com Advanced preclinical models and unbiased screening approaches, such as comprehensive kinase panels and proteomic profiling, can help map these interactions.
Development of Advanced In Vitro Models (e.g., 3D Culture Systems, Organoids) for this compound Evaluation
Traditional two-dimensional (2D) cell cultures often fail to adequately reproduce the structural organization and cellular heterogeneity found in vivo tumors, limiting their ability to accurately predict drug effectiveness. nih.gov Future preclinical evaluation of this compound should increasingly utilize advanced in vitro models, such as three-dimensional (3D) cell culture systems and organoids. nih.govbiocompare.comnih.govresearchgate.netresearchgate.net These models offer a more physiologically relevant environment, better mimicking tissue complexity, cell-cell interactions, and drug diffusion patterns observed in vivo. nih.govbiocompare.comresearchgate.net Patient-derived organoids (PDOs), in particular, hold promise for capturing individual variability in drug responses and can be valuable for assessing this compound efficacy in a context that more closely resembles human tumors. biocompare.comresearchgate.net Implementing these advanced models can enhance the predictive power of preclinical studies and provide earlier insights into this compound's potential therapeutic effects and limitations. biocompare.com
Integration of Multi-Omics Approaches (e.g., Proteomics, Transcriptomics) in Preclinical Research
To gain a holistic understanding of this compound's impact on biological systems, the integration of multi-omics approaches in preclinical research is essential. azolifesciences.comnih.govaginganddisease.orgresearchgate.net Combining data from genomics, transcriptomics, proteomics, and potentially metabolomics can reveal complex molecular interactions and pathway modulations induced by this compound treatment. azolifesciences.comnih.gov For instance, transcriptomic analysis can identify changes in gene expression, while proteomic studies can reveal alterations in protein levels and post-translational modifications, including the dephosphorylation of mutant FLT3 kinases observed with this compound. researchgate.netmdpi.com Integrating these data layers can help elucidate the downstream effects of FLT3 inhibition and identify potential compensatory mechanisms or novel therapeutic targets. azolifesciences.comnih.gov Machine learning and bioinformatics tools are crucial for analyzing and integrating the large datasets generated by these approaches. azolifesciences.comnih.govaginganddisease.org
Computational Modeling and In Silico Approaches for Predicting this compound Interactions
Computational modeling and in silico approaches offer powerful tools to complement experimental preclinical research on this compound. nih.govnih.govdokumen.pubresearchgate.netmdpi.com These methods can be used to predict drug-target interactions, including potential off-target binding, and to model the compound's behavior within biological systems. nih.govnih.govnih.govdokumen.pub Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can provide insights into the binding modes and affinity of this compound to its targets, as well as predict interactions with other proteins or enzymes, such as cytochrome P450 isoforms involved in drug metabolism. nih.govnih.govdokumen.pubresearchgate.net In silico models can also aid in predicting ADME (absorption, distribution, metabolism, and excretion) properties, helping to optimize lead compounds and potentially preempt undesirable effects based on drug interactions. nih.govmdpi.com Leveraging these computational tools can accelerate the identification of potential issues and guide experimental design.
Exploration of Resistance Mechanisms Beyond Known Mutations in Preclinical Settings
While point mutations in FLT3, such as N676K, have been identified as mechanisms of resistance to this compound, future preclinical research must explore resistance mechanisms beyond these known mutations. mdpi.comresearchgate.net Resistance to FLT3 inhibitors can arise through various mechanisms, including the emergence of point mutations in the target protein and deregulation of signaling molecules associated with apoptotic pathways. nih.gov Studies have shown that heat shock protein (HSP) 90 is involved in the resistance to this compound in cells with the FLT3 N676K mutation, and combining this compound with an HSP90 inhibitor can overcome this resistance. mdpi.comresearchgate.net This suggests the involvement of chaperone proteins in resistance. Other potential mechanisms include activation of alternative signaling pathways, changes in drug transporters, or alterations in the tumor microenvironment. nih.gov Advanced preclinical models, multi-omics profiling of resistant cell lines or organoids, and genetic screening approaches can help identify these novel resistance mechanisms, paving the way for the development of combination therapies or alternative strategies to overcome resistance. azolifesciences.comnih.govaginganddisease.org
Q & A
Q. What is the primary mechanism of action of FI-700 in targeting FLT3 kinase, and how does this inform experimental design?
this compound selectively inhibits FLT3 kinase activity, particularly in mutant FLT3-driven leukemia models. Its IC₅₀ of 20 nmol/L in vitro kinase assays highlights its potency . For experimental design, researchers should prioritize cell lines expressing FLT3 mutations (e.g., FLT3/ITD) and include wild-type FLT3 controls to confirm selectivity. Dose-response curves and kinase profiling assays are critical to validate target specificity and off-target effects .
Q. How should researchers validate this compound’s efficacy in preclinical leukemia models?
Use subcutaneous tumor xenograft models to assess tumor regression and intravenous transplantation models to evaluate survival outcomes. Ensure primary acute myeloid leukemia (AML) cells are included to mimic clinical heterogeneity. Monitor peripheral blood and bone marrow for residual leukemia cells post-treatment using flow cytometry or histopathology .
Q. What are the recommended methodologies for assessing this compound’s selectivity across cell types?
Combine growth inhibition assays (e.g., MTT or CellTiter-Glo) in mutant FLT3-expressing cells (e.g., MOLM-13) with parallel testing in wild-type FLT3 cells. Include FLT3 ligand (FL)-driven proliferation assays to confirm that this compound does not interfere with non-mutated FLT3 signaling pathways .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s efficacy across different FLT3 mutation subtypes?
Contradictions may arise due to secondary mutations (e.g., FLT3N676K) or compensatory signaling pathways. To resolve these:
- Perform genetic profiling (e.g., whole-exome sequencing) of resistant cell lines.
- Use combinatorial therapies (e.g., this compound + HSP90 inhibitors like 17-AAG) to overcome resistance, as shown in synergistic cell death assays .
- Validate findings in primary patient-derived xenograft (PDX) models to account for tumor microenvironment influences .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects in heterogeneous AML populations?
Apply mixed-effects models to account for variability in primary AML samples. Use Kaplan-Meier survival analysis with log-rank tests for in vivo studies. For synergy quantification (e.g., this compound + 17-AAG), employ the Chou-Talalay combination index method .
Q. How should researchers design experiments to investigate this compound’s long-term pharmacokinetic and pharmacodynamic properties?
- Conduct repeated-dose toxicity studies in murine models, measuring plasma concentrations via LC-MS/MS.
- Correlate drug exposure levels with FLT3 phosphorylation status (Western blot) and apoptosis markers (e.g., Annexin-V/PI staining) at multiple timepoints .
- Use compartmental modeling to predict human-equivalent dosing .
Methodological Considerations
What criteria should guide the formulation of research questions for this compound studies?
Apply the FINER framework:
- Feasible : Ensure access to mutant FLT3 models and clinical collaborators for sample validation.
- Novel : Explore understudied FLT3 mutation contexts (e.g., TKD mutations).
- Ethical : Adhere to institutional guidelines for animal studies and primary human sample use.
- Relevant : Align with unmet needs in AML therapy, such as overcoming resistance .
Q. How can researchers ensure reproducibility in this compound experiments?
- Document detailed protocols for compound preparation (e.g., solubility in DMSO, storage conditions).
- Deposit raw data (e.g., flow cytometry files, survival curves) in public repositories like Figshare or Zenodo.
- Follow the ARRIVE guidelines for preclinical studies to enhance transparency .
Data Analysis and Interpretation
Q. What strategies mitigate bias when interpreting this compound’s off-target effects?
- Use orthogonal assays (e.g., CRISPR-Cas9 FLT3 knockout vs. pharmacological inhibition).
- Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions.
- Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput datasets .
Q. How should conflicting results between in vitro and in vivo this compound studies be reconciled?
- Evaluate drug metabolism differences (e.g., cytochrome P450 activity in vivo).
- Incorporate microenvironmental factors (e.g., stromal cell interactions) using 3D co-culture models.
- Validate in vitro findings with secondary endpoints in vivo, such as minimal residual disease (MRD) quantification .
Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
